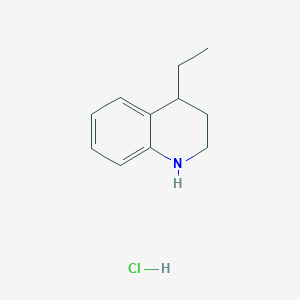

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción general

Descripción

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C11H16NCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

Tetrahydroquinoline derivatives, a family to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .

Mode of Action

It’s worth noting that tetrahydroquinoline derivatives are known for their abundance in natural products and notable biological activity .

Biochemical Pathways

Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes .

Result of Action

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The compound can act as a substrate or inhibitor, affecting the enzyme’s activity and, consequently, the metabolic pathways it regulates. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound has been found to affect neurotransmitter release and uptake, thereby impacting synaptic transmission. In cancer cells, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, by inhibiting certain enzymes, it can prevent the breakdown of neurotransmitters, thereby enhancing their action. Additionally, this compound can influence gene expression by interacting with transcription factors or modifying epigenetic markers, leading to changes in protein synthesis and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in vitro has been associated with sustained changes in cell signaling and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as liver damage or neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses beyond this range result in detrimental outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various endogenous and exogenous compounds. This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s metabolism may also produce active metabolites that contribute to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, in neuronal cells, the compound may be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can influence gene expression and chromatin structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a cascade mechanism involving Knoevenagel condensation followed by aza-Michael addition .

Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity. These methods improve atom economy, selectivity, and yield, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide (H2O2) and tungstate ions.

Substitution: It participates in electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.

Substitution: Various electrophiles and nucleophiles under suitable conditions.

Major Products:

Oxidation: N-hydroxy lactams.

Substitution: Substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and applications in medicinal chemistry.

N-benzyl tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.

1,2,3,4-Tetrahydroquinoline: Used as an antioxidant and corrosion inhibitor.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound within the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with an ethyl group at the 4-position. This modification can significantly influence its biological activity and pharmacokinetic properties. The compound is soluble in water due to its hydrochloride form, enhancing its applicability in biological studies.

Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. It acts as a dopamine D2 receptor antagonist, which may help in modulating neurotransmission and protecting against neurodegenerative diseases. Similar compounds have shown efficacy in reducing oxidative stress and preventing neuronal cell death in various models of neurotoxicity .

Antihypertensive Properties

The compound has also been studied for its antihypertensive effects by inhibiting angiotensin II receptors. This action suggests a potential role in managing hypertension and related cardiovascular conditions.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives. Compounds structurally similar to 4-ethyl-1,2,3,4-tetrahydroquinoline have shown significant growth inhibition in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure has been associated with enhanced antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : By antagonizing dopamine D2 receptors, the compound can alter neurotransmitter dynamics in the brain.

- Antioxidant Activity : It may reduce free radical generation and oxidative stress within neuronal cells .

- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in models of inflammation .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Glutamate-Induced Toxicity

A study comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline with other tetrahydroisoquinolines demonstrated that specific derivatives could prevent glutamate-induced cell death in neuronal cultures. This suggests that modifications at specific positions on the tetrahydroquinoline scaffold could enhance neuroprotective effects .

Propiedades

IUPAC Name |

4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNOMUNJHUVNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.